molecular formula C6H9N3O2S2 B14244783 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 184697-89-0

6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B14244783
CAS No.: 184697-89-0
M. Wt: 219.3 g/mol
InChI Key: LWUCCPRHPAJTPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound belonging to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of two sulfanyl groups and a triazine-dione core, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with hydrazine derivatives under controlled conditions.

    Introduction of Sulfanyl Groups: The sulfanyl groups can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-(methylsulfanyl)ethylamine with the triazine core in the presence of a suitable base can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The triazine core can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.

    Reduction: The compound can be reduced to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Substitution: Nucleophiles such as amines, thiols

    Reduction: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Substitution: Substituted triazine derivatives

    Reduction: Amine derivatives

Scientific Research Applications

6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Biology: The compound can be used as a probe to study the interactions of triazine derivatives with biological macromolecules such as proteins and nucleic acids.

    Medicine: Triazine derivatives have shown potential as therapeutic agents, and this compound can be explored for its pharmacological properties.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets. The sulfanyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazine core can also interact with nucleic acids, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: A derivative with a hydroxyl group instead of sulfanyl groups.

    5-Chloro-3-methylsulfanyl-1,2,4-triazine-6-carboxylate: A compound with a chloro and carboxylate group.

Uniqueness

6-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,2,4-triazine-3,5(2H,4H)-dione is unique due to the presence of two sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to other triazine derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

184697-89-0

Molecular Formula

C6H9N3O2S2

Molecular Weight

219.3 g/mol

IUPAC Name

6-(2-methylsulfanylethylsulfanyl)-2H-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C6H9N3O2S2/c1-12-2-3-13-5-4(10)7-6(11)9-8-5/h2-3H2,1H3,(H2,7,9,10,11)

InChI Key

LWUCCPRHPAJTPY-UHFFFAOYSA-N

Canonical SMILES

CSCCSC1=NNC(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.